molecular formula C11H16BrF B6168696 1-(bromomethyl)-3-fluoroadamantane CAS No. 676095-10-6

1-(bromomethyl)-3-fluoroadamantane

Cat. No. B6168696
CAS RN: 676095-10-6
M. Wt: 247.1
InChI Key:
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Description

1-(Bromomethyl)-3-fluoroadamantane (BMF) is an organic compound and a derivative of adamantane, which is a saturated hydrocarbon. Adamantane is a colorless, crystalline solid with a molecular formula of C10H16. BMF is a unique compound with a variety of applications in the scientific and medical fields due to its unique structure and properties.

Scientific Research Applications

1-(bromomethyl)-3-fluoroadamantane has a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of adamantane derivatives. It has also been used as a building block for the synthesis of other compounds, such as the synthesis of 1-bromo-3-fluoro-2-methyladamantane. In addition, 1-(bromomethyl)-3-fluoroadamantane has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as an agonist of G protein-coupled receptors.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-fluoroadamantane is not well understood. However, it is believed that 1-(bromomethyl)-3-fluoroadamantane binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. It is also believed that 1-(bromomethyl)-3-fluoroadamantane binds to G protein-coupled receptors and activates them, leading to a cascade of biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3-fluoroadamantane are not well understood. However, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, and to act as an agonist of G protein-coupled receptors. In addition, 1-(bromomethyl)-3-fluoroadamantane has been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

1-(bromomethyl)-3-fluoroadamantane has several advantages for lab experiments. It is relatively easy to synthesize, and can be separated and purified using chromatographic techniques. In addition, 1-(bromomethyl)-3-fluoroadamantane is relatively stable, and has a low toxicity. However, there are some limitations to using 1-(bromomethyl)-3-fluoroadamantane in lab experiments. For example, it is not soluble in water, and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(bromomethyl)-3-fluoroadamantane. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the potential applications of 1-(bromomethyl)-3-fluoroadamantane in drug design and synthesis. Finally, further research could be done to explore the potential use of 1-(bromomethyl)-3-fluoroadamantane in the development of new materials and technologies.

Synthesis Methods

1-(bromomethyl)-3-fluoroadamantane can be synthesized by a variety of methods, including the reaction of bromoacetone with 3-fluoro-1-adamantanemethanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of the desired product and side products, which can be separated and purified by chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-fluoroadamantane involves the bromination of 1-(hydroxymethyl)-3-fluoroadamantane followed by deprotection of the resulting intermediate.", "Starting Materials": [ "1-(hydroxymethyl)-3-fluoroadamantane", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-(hydroxymethyl)-3-fluoroadamantane in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the reaction mixture for an additional 2 hours.", "Step 4: Quench the reaction by adding sodium hydroxide solution.", "Step 5: Extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the intermediate 1-(bromomethyl)-3-fluoroadamantane.", "Step 8: Dissolve the intermediate in hydrogen peroxide and acetic acid.", "Step 9: Add sodium hydroxide solution to the reaction mixture to deprotect the intermediate.", "Step 10: Extract the product with dichloromethane.", "Step 11: Dry the organic layer over anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to obtain the final product 1-(bromomethyl)-3-fluoroadamantane." ] }

CAS RN

676095-10-6

Product Name

1-(bromomethyl)-3-fluoroadamantane

Molecular Formula

C11H16BrF

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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